molecular formula C17H13ClN2O5S B2639430 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide CAS No. 895465-84-6

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Cat. No.: B2639430
CAS No.: 895465-84-6
M. Wt: 392.81
InChI Key: PKVCCYVUPSXZSC-UHFFFAOYSA-N
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Description

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a complex organic compound that features a sulfonyl group, a chlorobenzene ring, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves multiple steps:

    Formation of the Isoindoline Moiety: The isoindoline structure can be synthesized through the cyclization of phthalic anhydride with an appropriate amine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the isoindoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl group and the isoindoline moiety can interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide would depend on its specific application. In a biological context, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonyl group and isoindoline moiety could play crucial roles in this interaction, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylbenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide: Similar structure but with a methyl group instead of a chlorine atom.

    2-(4-bromobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide can influence its reactivity and interactions compared to its analogs

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O5S/c1-20-16(22)12-3-2-4-13(15(12)17(20)23)19-14(21)9-26(24,25)11-7-5-10(18)6-8-11/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVCCYVUPSXZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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